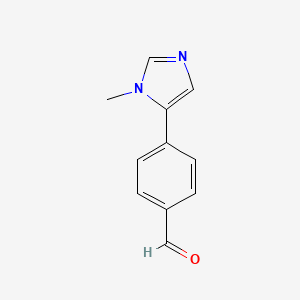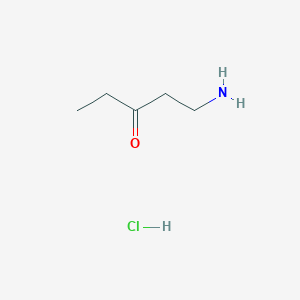
1-bromo-4-(1,2,2-trifluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1,2,2-trifluoroethyl)benzene, also known as 1-bromo-4-trifluoroethylbenzene, is an organofluorine compound used in a variety of scientific research applications. It is a colorless liquid that is soluble in most organic solvents, making it an ideal compound for experimentation in a variety of fields.
Aplicaciones Científicas De Investigación
1-Bromo-4-trifluoroethylbenzene is used in a variety of scientific research applications. It is commonly used in organic chemistry as a reagent for the synthesis of other compounds, such as 1-bromo-4-fluoroethylbenzene. It is also used as a solvent for the separation of enantiomers and as a reactant in the synthesis of pharmaceuticals. In addition, 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene has been used in the synthesis of polymers and as a catalyst in the polymerization of olefins.
Mecanismo De Acción
The mechanism of action of 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene is not well understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate molecule and facilitating the reaction. In addition, 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene is believed to act as a nucleophile, attacking the substrate molecule and forming a covalent bond with it.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene are not well understood. However, the compound is believed to be toxic to humans and animals in high concentrations. In addition, it has been found to be an irritant to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromo-4-trifluoroethylbenzene has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low toxicity, making it safe for use in experiments involving human and animal subjects. In addition, it is relatively inexpensive and easily available. However, 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene is highly volatile and flammable, making it dangerous to work with in the laboratory.
Direcciones Futuras
1-Bromo-4-trifluoroethylbenzene has a number of potential future applications. One of the most promising areas of research is the development of new methods for the synthesis of the compound. In addition, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene could be used as a catalyst in the synthesis of new drugs and other compounds, as well as in the synthesis of polymers.
Métodos De Síntesis
1-Bromo-4-trifluoroethylbenzene can be synthesized through a variety of methods. One of the most common methods is the reaction of trifluoroacetic anhydride with bromobenzene in the presence of a base such as potassium carbonate. This reaction produces 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene in a yield of up to 98%. Another method for synthesis is the reaction of trifluoroacetic acid with bromobenzene in the presence of a base such as potassium carbonate, which produces 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene in a yield of up to 60%.
Propiedades
IUPAC Name |
1-bromo-4-(1,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDVSVBJUDOCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1,2,2-trifluoroethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)







